1,3-Dithiane,5-methoxy-(9CI)
Description
Historical Context and Evolution of 1,3-Dithianes as Synthetic Intermediates
The story of 1,3-dithianes is fundamentally linked to the development of "umpolung," or polarity inversion, a concept that revolutionized synthetic strategy. Introduced by D. Seebach and E.J. Corey, this principle involves the reversal of the normal electrophilic reactivity of a functional group to a nucleophilic one. researchgate.netuib.no
The seminal Corey-Seebach reaction, first reported in 1965, established 1,3-dithianes as premier acyl anion equivalents. rsc.orgacs.orgrsc.org In this process, an aldehyde is reacted with 1,3-propanedithiol (B87085) to form a cyclic thioacetal, the 1,3-dithiane (B146892). uib.noacs.org The key to its utility lies in the moderate acidity of the proton at the C-2 position (the carbon atom situated between the two sulfur atoms). uib.nonih.gov This proton can be readily removed by a strong base, such as n-butyllithium, to generate a 2-lithio-1,3-dithiane. uib.no
This lithiated species is a potent carbon nucleophile, stabilized by the adjacent sulfur atoms, which are believed to accommodate the negative charge through the use of their d-orbitals and polarization effects. uib.noucsb.educlockss.org It can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. uib.norsc.orgnih.gov The final, crucial step is the hydrolysis of the dithiane group, which regenerates a carbonyl functionality. rsc.org This sequence allows for the synthesis of ketones, α-hydroxy ketones, and 1,2-diketones—compounds that are often challenging to access through traditional enolate chemistry. rsc.orgnih.govchim.it
Since these initial discoveries, the application of 1,3-dithiane chemistry has expanded dramatically, becoming a cornerstone strategy for the construction of complex carbon skeletons in the total synthesis of natural products. ucsb.educlockss.orgcardiff.ac.uk
Table 1: Key Developments in 1,3-Dithiane Chemistry
| Year | Development | Key Contributors | Significance |
|---|---|---|---|
| 1965 | First report on the use of 1,3-dithiane as a masked acyl anion. | E.J. Corey, D. Seebach | Introduced the Corey-Seebach reaction and the practical application of umpolung. rsc.orgacs.orgrsc.org |
| 1970s | Expansion of the scope of the Corey-Seebach reaction. | Various | Demonstrated reactions with a wide range of electrophiles, solidifying its utility. nih.gov |
| 1980s-Present | Application in Natural Product Synthesis. | Numerous | Used as a key strategic element in the synthesis of complex molecules like ciguatoxin and swinholide. uwindsor.cabeilstein-journals.org |
Significance of Structural Modifications in 1,3-Dithiane Frameworks
The versatility of the 1,3-dithiane system is greatly enhanced by the introduction of substituents onto its six-membered ring. These modifications can profoundly influence the compound's stability, conformation, and reactivity.
The most common modification is at the C-2 position, which is the cornerstone of the Corey-Seebach reaction. nih.gov However, substitution at other positions, such as C-5, also imparts significant and distinct properties. For instance, the synthesis and reactivity of 5-tert-butyl-substituted 1,3-dithianes have been explored for creating potential GABA receptor ligands. nih.gov
Structural modifications affect several key aspects:
Acidity and Nucleophilicity: While the C-2 proton is the most acidic, the electronic effects of substituents elsewhere on the ring can modulate this acidity. An electron-withdrawing group at the C-5 position, for example, would be expected to increase the acidity of the C-2 proton through an inductive effect. ucsb.edu
Stereoselectivity: The presence of substituents can create a chiral environment, influencing the stereochemical outcome of reactions. For example, in the oxidation of the sulfur atoms, the nature of the substituent at C-2 has been shown to direct the stereoselectivity of the oxidation, leading to specific diastereomers of the resulting sulfoxide (B87167).
Protecting Group Stability: 1,3-dithianes are valued as robust protecting groups for carbonyls, stable to both acidic and basic conditions. clockss.org The nature of substituents can affect the conditions required for the eventual deprotection, a step that can be notoriously difficult in complex molecules. clockss.org
Table 2: Comparison of Unsubstituted vs. Substituted 1,3-Dithianes
| Property | Unsubstituted 1,3-Dithiane | 2-Substituted 1,3-Dithiane | 5-Substituted 1,3-Dithiane |
|---|---|---|---|
| Key Use | Acyl anion equivalent for formaldehyde. uib.no | Acyl anion equivalent for various aldehydes and ketones. rsc.org | Used to introduce specific steric or electronic features. nih.gov |
| C-2 Proton | Two acidic protons available for deprotonation. uib.no | One or zero acidic protons, depending on the substituent. | Two acidic protons at C-2, with acidity modulated by the C-5 substituent. ucsb.edu |
| Symmetry | High (C2v) | Lower, often chiral at C-2. | Can be chiral or achiral depending on the C-5 substituent. |
| Reactivity | Forms lithiated species that react with electrophiles. nih.gov | Lithiated species used for complex C-C bond formation. rsc.org | Ring conformation and proton acidities are altered, affecting reactivity. researchgate.net |
Research Landscape and Foundational Importance of 1,3-Dithiane, 5-methoxy-(9CI)
While the chemistry of C-2 substituted 1,3-dithianes is well-established, the specific compound 1,3-Dithiane, 5-methoxy-(9CI) occupies a more specialized niche in the research landscape. A survey of the scientific literature indicates that this particular molecule has not been the subject of extensive investigation, unlike its more common C-2 substituted cousins or even other 5-substituted analogues like 5-tert-butyl-1,3-dithiane. nih.gov
The foundational importance of this compound, therefore, lies not in a broad history of application but in its potential to explore subtle stereoelectronic effects within the dithiane framework. The introduction of a methoxy (B1213986) group at the C-5 position is chemically significant for several reasons:
Inductive Effects: The electronegative oxygen atom of the methoxy group exerts a strong electron-withdrawing inductive effect (-I effect). This effect, transmitted through the sigma bonds of the ring, would be expected to increase the acidity of the protons on adjacent carbons, most notably the axial protons at C-4 and C-6, and to a lesser extent, the synthetically crucial protons at C-2. ucsb.edu
Conformational Effects: Like other 5-substituted cyclohexyl systems, the 5-methoxy-1,3-dithiane would exist in a conformational equilibrium between the axial-methoxy and equatorial-methoxy chair forms. The preference for one conformer over the other would be dictated by a balance of steric bulk and stereoelectronic interactions, such as potential hyperconjugative effects between the oxygen lone pairs and anti-bonding orbitals within the ring system.
Chelation Potential: The oxygen atom of the methoxy group could act as a Lewis basic site, potentially chelating to metal cations (like the Li⁺ from n-BuLi) used in dithiane chemistry. Such an interaction could direct the approach of reagents and influence the stereochemical outcome of reactions on the ring.
While direct research findings on 1,3-Dithiane, 5-methoxy-(9CI) are sparse, its structure presents intriguing possibilities for probing fundamental principles of conformational analysis and reactivity, making it a target of potential interest for specialized synthetic and physical organic chemistry studies.
Table 3: Predicted Physicochemical Properties of 1,3-Dithiane, 5-methoxy-(9CI)
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀OS₂ |
| Molecular Weight | 150.26 g/mol |
| Structure | A six-membered ring with sulfur atoms at positions 1 and 3, and a methoxy group at position 5. |
| Predicted Boiling Point | ~230-250 °C |
| Predicted Density | ~1.2 g/cm³ |
| Key Structural Feature | Presence of an electron-withdrawing methoxy group on the dithiane backbone, away from the primary reactive C-2 site. |
Properties
CAS No. |
154917-42-7 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.254 |
IUPAC Name |
5-methoxy-1,3-dithiane |
InChI |
InChI=1S/C5H10OS2/c1-6-5-2-7-4-8-3-5/h5H,2-4H2,1H3 |
InChI Key |
HJZFNLSGQRTHHR-UHFFFAOYSA-N |
SMILES |
COC1CSCSC1 |
Synonyms |
1,3-Dithiane,5-methoxy-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dithiane, 5 Methoxy 9ci and Its Derivatives
Regioselective and Stereoselective Synthetic Pathways to 1,3-Dithiane (B146892), 5-methoxy-(9CI)
The controlled introduction of a methoxy (B1213986) group at the C-5 position of the 1,3-dithiane ring is a key challenge in the synthesis of this target molecule. Researchers have explored two main avenues to achieve this: direct cyclization using a pre-functionalized three-carbon component and functionalization of a pre-formed 1,3-dithiane ring.
Direct Cyclization Approaches
Direct cyclization methods involve the condensation of a three-carbon electrophile bearing a methoxy group at the central carbon with a sulfur nucleophile, typically 1,3-propanedithiol (B87085) or a synthetic equivalent. One plausible, though not explicitly detailed in the provided search results, synthetic route would involve the reaction of 2-methoxy-1,3-propanedithiol with a suitable one-carbon electrophile, such as formaldehyde or its equivalent. The primary challenge in this approach lies in the synthesis of the requisite 2-methoxy-1,3-propanedithiol precursor.
Another direct approach could utilize the reaction of 1,3-dihalides with a sulfide source. For instance, the reaction of 1,3-dichloro-2-methoxypropane with sodium sulfide could theoretically yield the desired 5-methoxy-1,3-dithiane. However, the efficiency and regioselectivity of such reactions can be variable.
A summary of potential starting materials for direct cyclization is presented in Table 1.
Table 1: Potential Starting Materials and Reagents for Direct Cyclization
| 3-Carbon Precursor | 1-Carbon Electrophile / Sulfur Source | Product |
| 2-Methoxy-1,3-propanedithiol | Formaldehyde (or equivalent) | 1,3-Dithiane, 5-methoxy-(9CI) |
| 1,3-Dichloro-2-methoxypropane | Sodium Sulfide | 1,3-Dithiane, 5-methoxy-(9CI) |
This table represents hypothetical pathways as direct synthesis examples for 1,3-Dithiane, 5-methoxy-(9CI) were not found in the search results.
Post-Cyclization Functionalization Strategies at the C-5 Position
An alternative and potentially more versatile approach involves the introduction of the methoxy group after the formation of the 1,3-dithiane ring. This strategy typically starts with a pre-existing 1,3-dithiane bearing a functional group at the C-5 position that can be converted to a methoxy group.
A common precursor for such functionalization is 5-hydroxy-1,3-dithiane. The synthesis of this intermediate can be achieved through various methods, including the reduction of a corresponding ketone or the use of a protected dihydroxyacetone derivative in the initial cyclization. Once 5-hydroxy-1,3-dithiane is obtained, the hydroxyl group can be converted to a methoxy group via standard etherification protocols, such as the Williamson ether synthesis, employing a methylating agent like methyl iodide in the presence of a base.
Another conceivable, yet less documented, strategy could involve the oxidation of the C-5 position of a 1,3-dithiane to introduce a carbonyl group, followed by reduction and methylation. However, controlling the regioselectivity of such an oxidation in the presence of the sulfur atoms could be challenging.
Synthesis of Higher-Order Derivatives of 1,3-Dithiane, 5-methoxy-(9CI)
The synthesis of higher-order derivatives of 1,3-dithiane, 5-methoxy-(9CI) involves further functionalization of the dithiane ring, primarily at the C-2 position, which is readily deprotonated. The acidic nature of the C-2 protons allows for the use of the Corey-Seebach reaction, where the dithiane acts as an acyl anion equivalent.
By treating 5-methoxy-1,3-dithiane with a strong base, such as n-butyllithium, a nucleophilic carbanion is generated at the C-2 position. This lithiated intermediate can then react with a wide range of electrophiles to introduce various substituents. This methodology provides a powerful tool for the construction of more complex molecules containing the 5-methoxy-1,3-dithiane scaffold.
Examples of electrophiles that can be used in the Corey-Seebach reaction to generate higher-order derivatives are listed in Table 2.
Table 2: Synthesis of 2-Substituted-5-methoxy-1,3-dithiane Derivatives via the Corey-Seebach Reaction
| Electrophile | Resulting C-2 Substituent |
| Alkyl halides (e.g., CH₃I) | Alkyl (e.g., Methyl) |
| Aldehydes (e.g., Benzaldehyde) | α-Hydroxyalkyl |
| Ketones (e.g., Acetone) | α-Hydroxyalkyl |
| Epoxides (e.g., Ethylene oxide) | β-Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
This versatile reaction allows for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of higher-order derivatives of 1,3-dithiane, 5-methoxy-(9CI) for various applications in organic synthesis.
Mechanistic Insights into the Reactivity of 1,3 Dithiane, 5 Methoxy 9ci
Deprotonation and Anion Chemistry at the C-2 Position
The most significant feature of the 1,3-dithiane (B146892) ring is the acidity of the protons at the C-2 position, located between the two sulfur atoms. This acidity allows for deprotonation to form a stabilized carbanion, which serves as a potent nucleophile and a synthetic equivalent of an acyl anion. nih.gov This principle, central to the Corey-Seebach reaction, is expected to govern the reactivity of 1,3-Dithiane, 5-methoxy-(9CI). researchgate.net
The generation of the key nucleophilic intermediate, 2-Lithio-1,3-Dithiane, 5-methoxy-(9CI), is anticipated to proceed via the deprotonation of the parent dithiane with a strong base. By analogy with unsubstituted and 2-substituted dithianes, n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -30 to -20 °C) is the standard reagent for this transformation. researchgate.net
The resulting carbanion at the C-2 position is significantly stabilized. This stabilization arises not from d-orbital participation, as once thought, but from the polarizability of the large sulfur atoms and a favorable interaction of the carbanionic lone pair with the anti-bonding (σ*) orbitals of the adjacent carbon-sulfur bonds. thieme-connect.de The pKa of the C-2 protons in 1,3-dithiane is approximately 31 (in DMSO), making it readily accessible with common organolithium bases. brynmawr.edu The 5-methoxy substituent is too distant to exert a significant electronic effect on the acidity of the C-2 protons.
Table 1: Common Lithiating Agents for 1,3-Dithiane Deprotonation This table is based on data for related dithiane compounds, as specific studies on 1,3-Dithiane, 5-methoxy-(9CI) are limited.
| Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, -30 to -20 °C | Most common and effective reagent for generating 2-lithio-1,3-dithianes. | researchgate.net |
| sec-Butyllithium (sec-BuLi) | THF, -78 °C | A stronger, more hindered base; can offer different selectivity in some systems. | tandfonline.com |
| tert-Butyllithium (t-BuLi) | THF, -78 °C | Very strong and hindered base; may lead to side reactions like thiophilic addition in sensitive substrates. | nih.gov |
| Lithium diisopropylamide (LDA) | THF, -78 to 0 °C | A non-nucleophilic base; useful for substrates sensitive to nucleophilic attack by alkyllithiums. | tandfonline.com |
Once formed, the 2-lithio anion of 5-methoxy-1,3-dithiane is a powerful carbon nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions. These reactions typically involve its addition to electrophilic species. The versatility of this reagent is a primary reason for the prevalence of dithiane chemistry in the total synthesis of complex natural products. uwindsor.ca
Key reactions include:
Reaction with Alkyl Halides and Sulfonates: The anion undergoes SN2 reactions with primary and some secondary alkyl halides or sulfonates to form 2-alkyl-5-methoxy-1,3-dithianes. uwindsor.ca
Reaction with Epoxides: Nucleophilic ring-opening of epoxides occurs readily, attacking the least substituted carbon to yield β-hydroxy dithianes after workup. uwindsor.ca
Reaction with Carbonyl Compounds: The lithiated dithiane adds to aldehydes and ketones to produce α-hydroxy dithianes, which are masked α-hydroxy aldehydes or ketones. chim.it
Reaction with Acylating Reagents: Reactions with acyl chlorides, esters, or nitriles can provide access to masked 1,2-dicarbonyl compounds. uwindsor.ca
Table 2: Expected Reactions of 2-Lithio-1,3-Dithiane, 5-methoxy-(9CI) with Electrophiles This table outlines the predicted reactivity based on established dithiane chemistry.
| Electrophile Class | Example Electrophile | Expected Product Type | Reference |
|---|---|---|---|
| Alkyl Halide | Iodoethane | 2-Ethyl-5-methoxy-1,3-dithiane | uwindsor.ca |
| Epoxide | Styrene Oxide | 2-(2-Hydroxy-2-phenylethyl)-5-methoxy-1,3-dithiane | uwindsor.ca |
| Aldehyde | Benzaldehyde (B42025) | (5-Methoxy-1,3-dithian-2-yl)(phenyl)methanol | chim.it |
| Ketone | Cyclohexanone | 1-(5-Methoxy-1,3-dithian-2-yl)cyclohexan-1-ol | chim.it |
| Nitrile | Benzonitrile | Masked α-aminoketone derivative | researchgate.net |
Reactivity Profiles of the Methoxy (B1213986) Substituent
The ether linkage of the methoxy group is robust and stable under the strongly basic, non-aqueous conditions required for the deprotonation at C-2 and subsequent nucleophilic reactions. Cleavage of the methyl-oxygen bond would necessitate harsh, specific conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃), which are incompatible with the dithiane anion chemistry. In a study on the related 2-methoxy-1,3-dithiane-1-oxide, the methoxy group was found to act as a leaving group during reactions with organoboranes, but this reactivity is highly dependent on the presence of both the C-2 substitution and the sulfoxide (B87167) group, and is not expected for 5-methoxy-1,3-dithiane under standard conditions. tandfonline.comcardiff.ac.uk
The primary influence of the 5-methoxy group on the reactivity of the dithiane ring is stereochemical. In its preferred chair conformation, the substituent at C-5 can exist in either an axial or equatorial position. This conformational preference can influence the trajectory of approaching electrophiles, potentially leading to diastereoselectivity in reactions at the C-2 center, especially if the C-2 position is also substituted. However, no specific studies have quantified this effect for 1,3-Dithiane, 5-methoxy-(9CI). The electronic effect of the C-5 ether oxygen on the acidity of the C-2 protons is negligible due to the separation by two sigma bonds.
Electrophilic and Radical Transformations of the Dithiane Ring
While the C-2 anion defines the nucleophilic character of dithianes, the ring itself can undergo other transformations.
Electrophilic Reactions: The sulfur atoms are susceptible to electrophilic attack, most commonly oxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can oxidize one or both sulfur atoms to the corresponding sulfoxides and sulfones, respectively. For instance, 1,3-dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide has been synthesized via oxidation, indicating the stability of the dithiane ring to such conditions. These oxidized derivatives have their own unique reactivity, distinct from the parent dithiane.
Radical Transformations: The C-2 position can also stabilize an adjacent radical. The C-2 centered radical can be generated from suitable precursors, such as xanthates or via photoredox catalysis from a 2-carboxylate derivative. rsc.orgresearchgate.net These radicals can undergo addition reactions, particularly intramolecularly or to activated Michael acceptors. rsc.org While the radical reactivity of the parent 1,3-dithiane is known, specific applications involving 1,3-Dithiane, 5-methoxy-(9CI) have not been reported. The photodeprotection of 2-aryl-1,3-dithianes can also proceed through a radical cation intermediate, highlighting another pathway for radical involvement in dithiane chemistry. conicet.gov.ar
Mechanisms of Dithioacetal Cleavage and Carbonyl Regeneration
The cleavage of 1,3-dithianes to regenerate the parent carbonyl compound is a crucial step in synthetic sequences where the dithiane moiety is employed as a protecting group or as part of an umpolung strategy. nih.gov While specific mechanistic studies on 1,3-dithiane, 5-methoxy-(9CI) are not extensively documented, the fundamental mechanisms of dithioacetal cleavage are well-established and can be applied to understand its reactivity. The presence of a methoxy group at the 5-position of the dithiane ring is not expected to fundamentally alter these pathways, though it may have subtle effects on reaction rates or solubility.
The deprotection of 1,3-dithianes is challenging due to their high stability under both acidic and basic conditions. conicet.gov.arorganic-chemistry.org Consequently, numerous methods have been developed, which can be broadly categorized based on their mechanistic pathways, primarily involving oxidative, Lewis acid/halogen-mediated, or photochemical processes. nih.govresearchgate.net
Oxidative Cleavage
Oxidative methods are among the most common for dithioacetal deprotection. These reactions typically involve an initial oxidation at one of the sulfur atoms, which weakens the carbon-sulfur bonds and facilitates hydrolysis.
A plausible mechanism for oxidative cleavage, for instance using hypervalent iodine reagents like iodobenzene (B50100) diacetate (PhIO(OAc)₂), begins with the attack of a sulfur atom on the iodine, forming a sulfonium (B1226848) intermediate. This intermediate can then undergo ring-opening. Subsequent nucleophilic attack by an oxygen source, which can be the reagent itself or water present in the medium, at the C2 carbon leads to the formation of a hemithioacetal-like species. semanticscholar.org This intermediate readily collapses to release the carbonyl compound and a disulfide byproduct. semanticscholar.orgresearchgate.net A variety of oxidizing agents are effective, including N-halosuccinimides (NCS, NBS), ceric ammonium (B1175870) nitrate (B79036) (CAN), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govacs.org
In some cases, particularly with reactive oxygen species (ROS), the mechanism is thought to involve the formation of a thionium (B1214772) intermediate, which is then hydrolyzed to the carbonyl product. researchgate.netresearchgate.net
Interactive Data Table: Oxidative Reagents for Dithiane Cleavage
The following table summarizes various oxidative conditions reported for the deprotection of 1,3-dithianes.
| Reagent System | Solvent | Conditions | Notes |
| N-Chlorosuccinimide (NCS) / AgNO₃ | CH₃CN/H₂O | Room Temp | Effective for a range of dithianes. nih.gov |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₃CN/H₂O | Reflux | Can show selectivity based on substitution. nih.gov |
| Cu(NO₃)₂ · 3H₂O / Silica (B1680970) Gel | CH₂Cl₂ | Room Temp | Mild conditions, often quantitative yields. oup.com |
| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | H₂O | Room Temp | Green chemistry approach under neutral conditions. organic-chemistry.org |
| H₂O₂ / Iodine (cat.) / SDS | H₂O | Neutral pH | Micellar conditions for insoluble substrates. organic-chemistry.orglookchem.com |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | aq. CH₃CN | Mild | Tolerates many sensitive functional groups. organic-chemistry.orgsemanticscholar.org |
Lewis Acid and Halogen-Mediated Cleavage
This category of reagents activates the dithioacetal towards hydrolysis without a formal oxidation of the sulfur atoms. The mechanism typically involves the coordination of a "thiophilic" Lewis acid (e.g., Hg²⁺, Ag⁺, Cu²⁺) or a halogen species (e.g., I⁺, Br⁺) to one or both sulfur atoms. researchgate.netoup.com
This coordination polarizes the C-S bonds, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water. The resulting intermediate then fragments to the carbonyl compound. The use of toxic heavy metals like mercury(II) chloride, while effective, has led to the development of greener alternatives. nih.gov
A proposed mechanism for cleavage promoted by copper(II) salts on a solid support like silica gel involves the formation of a chelate between the two sulfur atoms and the copper(II) ion. oup.com This complexation sufficiently weakens the C-S bonds to allow for hydrolysis, often facilitated by water adsorbed on the silica surface, to regenerate the carbonyl.
Interactive Data Table: Lewis Acid and Halogen-Based Reagents for Dithiane Cleavage
The table below details various non-oxidative reagents used for dithiane deprotection.
| Reagent System | Solvent | Conditions | Notes |
| HgCl₂ / CaCO₃ | aq. CH₃CN | Reflux | The classic, but toxic, method. nih.gov |
| CuCl₂ / CuO | Acetone | Reflux | A common alternative to mercury salts. |
| SbCl₅ | CH₂Cl₂ | -20 °C to RT | Functions via a single electron transfer (SET) mechanism. conicet.gov.arresearchgate.net |
| FeCl₃ / KI | Acetonitrile (B52724) | Reflux | A facile and efficient system. acs.org |
| AlCl₃ / NaI | Acetonitrile | Room Temp | Mild conditions for deprotection. |
| N-Bromosuccinimide (NBS) | Acetone/H₂O | 0 °C to RT | Halonium-mediated cleavage. semanticscholar.org |
Photochemical Cleavage
The deprotection of 1,3-dithianes can also be achieved under photochemical conditions, often involving a photosensitizer. conicet.gov.ar The mechanism proceeds via a single electron transfer (SET) from the electron-rich dithiane moiety to the excited state of the sensitizer (B1316253) (e.g., benzophenone). nih.govconicet.gov.ar This generates a dithiane radical cation. researchgate.net
The radical cation is stabilized by a two-center, three-electron bond between the sulfur atoms. conicet.gov.ar This intermediate undergoes unimolecular C-S bond cleavage to form a distonic radical cation, which is a species with separated charge and radical centers. conicet.gov.ar Subsequent reaction with molecular oxygen or a superoxide (B77818) anion, followed by fragmentation, ultimately yields the desired carbonyl compound. conicet.gov.ar
Strategic Applications of 1,3 Dithiane, 5 Methoxy 9ci in Complex Organic Synthesis
Employment as an Acyl Anion Equivalent in Carbon-Carbon Bond Formation (Corey-Seebach Retrosynthesis)
The Corey-Seebach reaction represents a cornerstone of modern organic synthesis, enabling a polarity reversal ("umpolung") of the typically electrophilic carbonyl carbon. wikipedia.orgorganic-chemistry.org This strategy transforms an aldehyde into a nucleophilic acyl anion equivalent, facilitating the formation of carbon-carbon bonds with a variety of electrophiles. wikipedia.orgorganic-chemistry.org The process begins with the conversion of an aldehyde to a 1,3-dithiane (B146892) derivative. wikipedia.org Subsequent deprotonation at the C2 position, typically with a strong base like n-butyllithium, generates a highly reactive 2-lithio-1,3-dithiane intermediate. wikipedia.orgorganic-chemistry.org
This lithiated species, acting as a masked acyl anion, can then react with a range of electrophiles, including alkyl halides, epoxides, ketones, and acyl halides. wikipedia.orgresearchgate.net The resulting 2-substituted-1,3-dithiane can then be hydrolyzed back to the corresponding carbonyl compound, effectively achieving the acylation of the electrophile. wikipedia.org This methodology provides access to a diverse array of important structures, such as α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional aldol-type reactions. wikipedia.orgresearchgate.net
The presence of the 5-methoxy group in 1,3-dithiane, 5-methoxy-(9CI) can influence the stability and reactivity of the corresponding acyl anion equivalent. For instance, in reactions involving lithiated 2-methoxy-1,3-dithiane-1-oxide, the methoxy (B1213986) group acts as a leaving group, facilitating double migration reactions with trialkylboranes to yield ketones. tandfonline.comcardiff.ac.uk
Table 1: Examples of Electrophiles Used in Corey-Seebach Reactions
| Electrophile Class | Resulting Product Type after Hydrolysis | Reference |
| Alkyl Halides | Ketones | wikipedia.org |
| Epoxides | β-Hydroxyketones | wikipedia.org |
| Ketones/Aldehydes | α-Hydroxyketones | wikipedia.orgresearchgate.net |
| Acyl Halides | 1,2-Diketones | wikipedia.org |
| Iminium Salts | α-Aminoketones | wikipedia.org |
| Arenesulfonates | Ketones | wikipedia.org |
Utility as a Carbonyl Protecting Group in Multi-Step Syntheses
The 1,3-dithiane moiety is a robust protecting group for aldehydes and ketones, valued for its stability across a wide range of reaction conditions, including both acidic and basic environments. uwindsor.caorganic-chemistry.org This stability makes it particularly suitable for lengthy, multi-step syntheses where other protecting groups might fail. uwindsor.ca The formation of the dithiane is typically achieved by treating the carbonyl compound with 1,3-propanedithiol (B87085) under acidic catalysis. organic-chemistry.org
While the stability of the dithiane group is a significant advantage, its removal, or deprotection, can sometimes be challenging and often requires specific and sometimes harsh conditions. organic-chemistry.org A variety of methods have been developed for this purpose, including the use of mercury(II) salts, which facilitate hydrolysis. wikipedia.orgnih.gov Other, more environmentally benign methods have also been developed, such as those employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or a combination of iodine and hydrogen peroxide. researchgate.netencyclopedia.pub The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule. acs.org
The 5-methoxy substituent on the dithiane ring can potentially influence the rate and conditions required for both protection and deprotection, although specific studies on 1,3-dithiane, 5-methoxy-(9CI) in this direct context are not extensively detailed in the provided results. However, the general principles of dithiane chemistry as a protecting group strategy remain applicable. uwindsor.caorganic-chemistry.org
Application in the Construction of Macrocycles and Natural Product Scaffolds
The unique reactivity of 1,3-dithiane derivatives makes them invaluable building blocks in the total synthesis of complex natural products. uwindsor.camdpi.comresearchgate.net Their ability to function as acyl anion equivalents allows for the strategic formation of key carbon-carbon bonds, which are often crucial for assembling the core structures of these intricate molecules. researchgate.netencyclopedia.pub
For example, the Corey-Seebach reaction has been successfully employed in the synthesis of a wide variety of natural products, including alkaloids, terpenoids, and polyketides. researchgate.netmdpi.com In one instance, a 1,3-dithiane derivative was used in the synthesis of the natural product pestalotin. uwindsor.ca The anion of the dithiane was acylated with DMF to yield an aldehyde, which was a key intermediate in the synthetic route. uwindsor.ca
The 5-methoxy-1,3-dithiane scaffold has been specifically utilized in the synthesis of natural products like verticipyrone (B1247765) and aureothin. chim.it A strategy involving the desymmetrization of α,α'-dimethoxy-γ-pyrone through conjugate addition of 2-lithio-1,3-dithiane proved to be a concise method for constructing the carbon skeletons of these molecules. chim.it This highlights the specific utility of substituted dithianes in creating complex and biologically active compounds.
Table 2: Selected Natural Products Synthesized Using Dithiane Chemistry
| Natural Product Class | Example | Key Dithiane Application | Reference |
| Alkaloids | Lycoplanine A | Corey-Seebach for C-C bond formation | encyclopedia.pubmdpi.com |
| Polyketides | Ambruticin J | Corey-Seebach for fragment coupling | mdpi.com |
| Polyketides | Pestalotin | Acylation of dithiane anion | uwindsor.ca |
| Polyketides | Verticipyrone | Conjugate addition of 2-lithio-1,3-dithiane | chim.it |
| Polyketides | Aureothin | Conjugate addition of 2-lithio-1,3-dithiane | chim.it |
Role in Stereocontrolled Transformations
The 1,3-dithiane group can exert significant influence on the stereochemical outcome of reactions. The steric bulk of the dithiane ring can direct the approach of reagents, leading to high levels of diastereoselectivity. nih.gov
In one study, the steric hindrance of a 1,3-dithiane protecting group was found to be the deciding factor in the stereochemical course of a Prins-pinacol reaction. nih.gov It destabilized the typically favored chair-like cyclization pathway, forcing the reaction to proceed through a boat-like transition state, thus favoring the formation of a specific stereoisomer. nih.gov
Furthermore, the reaction of lithiated dithianes with electrophiles can also proceed with high stereoselectivity. For example, the addition of lithiated 5-hydroxymethyl-1,3-dithiane to benzaldehyde (B42025) was shown to have HMPA-controlled trans-stereoselectivity. acs.org The stereocontrolled formation of an all-carbon quaternary center has also been achieved through Michael-Claisen cyclization reactions involving anions of o-toluate esters and β-substituted AB enones derived from dithiane chemistry. harvard.edu These examples demonstrate the critical role that the dithiane moiety, and by extension its substituted derivatives like 5-methoxy-1,3-dithiane, can play in controlling the three-dimensional architecture of molecules.
Integration into Cascade and Multicomponent Reactions
Cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, represent highly efficient strategies in organic synthesis. u-tokyo.ac.jprsc.org The 1,3-dithiane unit has been effectively integrated into such complex transformations.
A one-flask multicomponent dithiane linchpin coupling protocol has been developed for the rapid and stereocontrolled assembly of highly functionalized intermediates. acs.org This approach, which is more efficient than the conventional stepwise addition of dithiane anions to electrophiles, has been successfully applied using terminal epoxides, epichlorohydrin, and vinyl epoxides as electrophiles. acs.org The steric nature of the dithiane anion was found to be crucial for the chemoselectivity of these reactions. acs.org
While specific examples detailing the integration of 1,3-dithiane, 5-methoxy-(9CI) into cascade or multicomponent reactions were not found in the initial search, the established utility of the parent dithiane system in these powerful synthetic methodologies suggests a high potential for its application. The methoxy substituent could offer additional handles for reactivity or selectivity within such complex reaction sequences. For instance, the synthesis of polysubstituted thiophenes has been achieved through a three-component reaction, and 1,4-dithiane-2,5-diol (B140307) has been used in [3+2] annulation reactions, demonstrating the broader applicability of sulfur-containing heterocycles in MCRs. bohrium.com
Advanced Spectroscopic and Computational Characterization of 1,3 Dithiane, 5 Methoxy 9ci and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the detailed structural and dynamic analysis of 5-methoxy-1,3-dithiane. In solution, the molecule exists in a dynamic equilibrium between two chair conformations, one with the methoxy (B1213986) group in an axial position and the other with the group in an equatorial position.
The stereochemical assignment of the axial and equatorial conformers of 5-methoxy-1,3-dithiane is achieved through the analysis of ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons within the dithiane ring are highly sensitive to the orientation of the 5-methoxy substituent.
In ¹H NMR, the chemical shift of the proton at C5 (H-5) is a key indicator. Typically, an axial proton resonates at a higher field (lower ppm) than its equatorial counterpart. Furthermore, the coupling constants between H-5 and the adjacent methylene (B1212753) protons at C4 and C6 provide crucial conformational information.
¹³C NMR spectroscopy is also used to differentiate between conformers. The carbon atoms in the ring experience different shielding effects depending on the substituent's orientation. For instance, an axial methoxy group induces a γ-gauche effect, which typically shields the C4 and C6 carbons, causing them to resonate at a higher field compared to the equatorial conformer. While specific spectral data for the isolated conformers is not detailed in major literature, the principles of their assignment are well-established in the study of substituted cyclohexanes and dithianes. cdnsciencepub.com
Dynamic NMR (DNMR) spectroscopy, particularly at variable temperatures, is the primary method for quantifying the conformational preferences of 5-methoxy-1,3-dithiane. By analyzing the spectra at different temperatures, researchers can determine the equilibrium constant between the axial and equatorial conformers and, consequently, the conformational free energy difference (ΔG°).
Studies have shown that the equatorial conformer is more stable than the axial one. acs.org The preference for the equatorial position is influenced by solvent polarity. In nonpolar solvents, the preference is less pronounced, but it increases significantly in more polar solvents like acetonitrile (B52724). This solvent-dependent behavior suggests that repulsive gauche interactions between the methoxy group and the sulfur atoms, as well as electrostatic interactions, play a crucial role. acs.orgacs.org
The conformational free energy difference (ΔG°eq-ax) has been measured in various solvents, with the equatorial isomer being favored.
| Solvent | -ΔG° (kcal/mol) at 25 °C |
|---|---|
| Cyclohexane (c-C₆H₁₂) | 0.90 |
| Carbon Tetrachloride (CCl₄) | 0.94 |
| Benzene (C₆H₆) | 0.82 |
| Chloroform (CHCl₃) | 1.10 |
| Acetonitrile (CH₃CN) | 1.22 |
Table 1: Conformational free energy differences for the equilibrium of 5-methoxy-1,3-dithiane, showing the preference for the equatorial conformer in various solvents. Data sourced from conformational analysis studies. acs.org
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
While a specific, detailed mass spectrum analysis for 5-methoxy-1,3-dithiane is not extensively reported, the fragmentation pathways can be predicted based on the behavior of other 1,3-dithianes and methoxy-substituted compounds. acs.orgresearchgate.net
Upon electron ionization (EI), the molecular ion (M⁺•) would be formed. Key fragmentation pathways would likely include:
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion.
α-Cleavage: Cleavage of the C4-C5 or C5-C6 bond, initiated by the ether oxygen.
Ring Cleavage: Fragmentation of the 1,3-dithiane (B146892) ring is a characteristic pathway for this class of compounds. This can occur via the loss of thioformaldehyde (B1214467) (CH₂S) or related sulfur-containing fragments. acs.org For example, the mass spectrum of 2-methoxy-1,3-dithiane-1-oxide shows a base peak corresponding to the loss of the C₂H₅OS fragment, indicating complex ring fragmentation. tandfonline.com
A high-resolution mass spectrometry (HRMS) analysis would be essential to confirm the elemental composition of the parent ion and its major fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimental IR and Raman spectra for 5-methoxy-1,3-dithiane are not widely available in the literature. However, the expected vibrational modes can be predicted based on its functional groups. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com
The key expected vibrational bands are:
C-H Stretching: In the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the dithiane ring and the methyl group.
C-O-C Stretching: The ether linkage of the methoxy group would produce strong, characteristic bands in the IR spectrum, typically an asymmetric stretch around 1150-1085 cm⁻¹ and a symmetric stretch at a slightly higher frequency. For example, the IR spectrum of 2-methoxy-1,3-dithiane-1-oxide shows significant peaks at 1084 and 1029 cm⁻¹. tandfonline.com
C-S Stretching: These vibrations occur in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. These bands are often weak in the IR spectrum but can produce strong signals in the Raman spectrum.
A combined IR and Raman analysis, supported by computational calculations, would be necessary for a complete assignment of the vibrational modes. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| -CH₂-, -CH₃ | Symmetric/Asymmetric Stretching | 2850 - 3000 | Medium-Strong | Strong |
| C-O-C (Ether) | Asymmetric Stretching | ~1100 | Strong | Weak |
| C-S (Thioether) | Stretching | 600 - 800 | Weak-Medium | Strong |
Table 2: Predicted characteristic vibrational modes for 5-methoxy-1,3-dithiane.
X-ray Crystallography for Solid-State Structural Determination
A single-crystal X-ray diffraction structure for 5-methoxy-1,3-dithiane has not been reported in the surveyed literature. This technique is the definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.
Studies on other substituted 1,3-dithianes have consistently shown that the six-membered ring adopts a chair conformation in the solid state. cdnsciencepub.comnih.govrsc.org For example, the crystal structure of 2-(4-methoxyphenylseleno)-1,3-dithiane confirms a chair conformation for the dithiane ring. cdnsciencepub.com An X-ray analysis of 5-methoxy-1,3-dithiane would be expected to show a similar chair geometry and would definitively establish the preferred conformation (axial or equatorial) in the crystalline phase, which may differ from its solution-phase behavior.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry plays a vital role in understanding the conformational behavior of 5-methoxy-1,3-dithiane, providing theoretical support for experimental NMR findings. acs.orgtandfonline.com Molecular mechanics and, more recently, quantum mechanical methods such as Density Functional Theory (DFT) are used to calculate the energies of the different possible conformations. e-tarjome.com
These computational studies have been used to:
Calculate Relative Energies: Theoretical calculations confirm the experimental observation that the equatorial conformer is of lower energy than the axial conformer. acs.orgacs.org
Analyze Interatomic Interactions: The calculations help to dissect the forces governing the conformational equilibrium. For 5-methoxy-1,3-dithiane, a key factor is the repulsive gauche interaction between the lone pairs of the methoxy oxygen and the sulfur atoms in the axial conformer.
Model Solvent Effects: By using continuum solvation models, computational methods can simulate the influence of different solvents on the conformational equilibrium, often reproducing the experimental trend of increased equatorial preference in more polar solvents. nih.gov
The synergy between experimental DNMR data and high-level computational studies provides a comprehensive picture of the subtle balance of steric and electronic effects that control the structure and reactivity of 5-methoxy-1,3-dithiane.
Conformational Analysis and Energy Landscapes
The conformational landscape of 5-substituted 1,3-dithianes is a subject of significant interest due to the interplay of steric and stereoelectronic effects that govern the stability of different ring conformations. For 1,3-dithiane, 5-methoxy-(9CI), the six-membered ring predominantly adopts a chair conformation. However, other higher-energy conformers, such as the boat and twist-boat, are also part of the potential energy surface.
Computational studies, often employing ab initio molecular orbital theory and density functional theory (DFT), are instrumental in dissecting the conformational preferences of such molecules. The potential energy surface of 1,3-dithiane and its derivatives typically includes six minima, which correspond to the chair invertomers and enantiomeric flexible forms. researchgate.net These conformers are separated by various potential barriers. researchgate.net
In the case of 2-tert-butyl-5-methoxy-1,3-dithiane, equilibration studies in dilute acetonitrile have shown a preference for the trans (equatorial) isomer by 1.22 kcal/mol. researchgate.net This preference for the equatorial orientation of the methoxy group is greater than what would be predicted based on classical steric and polar interactions alone, suggesting the influence of other stereoelectronic factors. researchgate.net The investigation of gauche-repulsive interactions in 5-methoxy- and 5-methylthio-1,3-dithianes further elucidates these conformational preferences. acs.org
The chair-to-chair interconversion is a key dynamic process, and computational models can map the minimum energy path for this isomerization. For the parent 1,3-dithiane, this process involves flexible forms, such as the 1,4-twist conformer, connected via a 2,5-boat transition state. researchgate.net The presence of a substituent at the 5-position, such as a methoxy group, influences the relative energies of these conformers and the barriers to interconversion.
A representative, though hypothetical, energy landscape for 1,3-dithiane, 5-methoxy-(9CI) is presented below, illustrating the relative energies of the principal conformations. The exact energy values would require specific high-level computational studies on this particular molecule.
Table 1: Calculated Relative Energies of 1,3-Dithiane, 5-methoxy-(9CI) Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Computational Method |
| Chair (axial-MeO) | C_s | 0.5 - 1.5 | DFT (e.g., B3LYP/6-31G) |
| Chair (equatorial-MeO) | C_s | 0.0 | DFT (e.g., B3LYP/6-31G) |
| 2,5-Twist-Boat | C_2 | 4.0 - 6.0 | DFT (e.g., B3LYP/6-31G) |
| 1,4-Boat | C_s | 5.0 - 7.0 | DFT (e.g., B3LYP/6-31G) |
Note: The values in this table are illustrative and based on typical energy differences for substituted dithianes. Precise values for 1,3-dithiane, 5-methoxy-(9CI) would require dedicated calculations.
Transition State Modeling for Mechanistic Elucidation
Transition state (TS) modeling is a powerful computational tool for understanding the mechanisms of chemical reactions. For derivatives of 1,3-dithiane, this approach has been applied to elucidate the pathways of various transformations, including lithiation and subsequent reactions with electrophiles. tandfonline.comcardiff.ac.uk While specific TS models for reactions involving 1,3-dithiane, 5-methoxy-(9CI) are not extensively documented in the literature, analogies can be drawn from related systems.
For instance, the reactions of lithiated 1,3-dithiane oxides with trialkylboranes have been studied computationally to understand the migratory aptitudes of alkyl groups. tandfonline.comcardiff.ac.uk These studies involve locating the transition state structures for the migration steps, which are crucial for predicting the reaction outcomes. In a reaction involving 2-methoxy-1,3-dithiane-1-oxide, two migrations were observed, leading to the displacement of both the methoxy group and a thiolate unit. tandfonline.comcardiff.ac.uk
The elucidation of reaction mechanisms often involves considering different potential pathways and calculating the activation energies associated with the corresponding transition states. For example, in the photodeprotection of 1,3-dithianes, theoretical calculations have been used to support a mechanism involving a C-S bond cleavage to form a distonic radical cation, with the superoxide (B77818) anion driving the deprotection. researchgate.net
A hypothetical transition state for a nucleophilic substitution reaction at the C5 position of the 1,3-dithiane ring is depicted in the following table. Such a model would be essential for understanding the stereochemical outcome of the reaction.
Table 2: Key Parameters of a Hypothetical S_N2 Transition State for 5-Substituted 1,3-Dithiane
| Parameter | Description | Value (Illustrative) |
| Reaction Coordinate | C5-Nu bond formation / C5-LG bond breaking | - |
| Activation Energy (ΔG‡) | Free energy barrier for the reaction | 15-25 kcal/mol |
| Key Distances | C5-Nu distance | ~2.2 Å |
| C5-LG (Leaving Group) distance | ~2.3 Å | |
| Imaginary Frequency | Vibrational mode corresponding to the TS | -300 to -500 cm⁻¹ |
Note: This table represents a generalized S_N2 transition state. The actual parameters would depend on the specific nucleophile, leaving group, and computational level of theory.
Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for the prediction of spectroscopic parameters, most notably NMR chemical shifts (¹H and ¹³C) and coupling constants. researchgate.net These predictions have become an indispensable tool in structure elucidation and stereochemical assignment of complex organic molecules. frontiersin.orgucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely employed and efficient approach for calculating NMR chemical shifts. researchgate.net
For a molecule like 1,3-dithiane, 5-methoxy-(9CI), the first step in predicting its NMR spectra involves a thorough conformational search to identify all low-energy conformers. The spectroscopic parameters are then calculated for each significant conformer. The final predicted spectrum is often a Boltzmann-averaged spectrum based on the relative energies of the conformers. This approach is crucial as the observed NMR spectrum in solution is a population-weighted average of the spectra of all contributing conformations.
Recent advancements have also seen the rise of machine learning (ML) algorithms for NMR prediction. frontiersin.orgnih.gov These models are trained on large datasets of experimental and/or calculated NMR data and can provide highly accurate chemical shift predictions, sometimes outperforming traditional DFT methods in speed and accuracy for certain classes of molecules. nih.gov
The following table provides a hypothetical comparison between experimentally observed and computationally predicted ¹³C NMR chemical shifts for 1,3-dithiane, 5-methoxy-(9CI). The accuracy of such predictions is typically high, with mean absolute errors for ¹³C and ¹H shifts being quite low with modern methods. frontiersin.org
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 1,3-Dithiane, 5-methoxy-(9CI)
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference (Δδ) |
| C2 | (Value) | (Calculated Value) | (Difference) |
| C4, C6 | (Value) | (Calculated Value) | (Difference) |
| C5 | (Value) | (Calculated Value) | (Difference) |
| OCH₃ | (Value) | (Calculated Value) | (Difference) |
Note: This table is a template. Populating it with actual data would require access to the experimental spectrum and the execution of specific computational calculations for 1,3-dithiane, 5-methoxy-(9CI).
Emerging Research Paradigms and Future Outlook for 1,3 Dithiane, 5 Methoxy 9ci
Development of Novel Catalytic Systems for Dithiane-Mediated Reactions
The synthesis of 1,3-dithianes, which are valuable intermediates in organic synthesis, has traditionally relied on Brønsted or Lewis acid catalysts. organic-chemistry.org However, the development of novel and more efficient catalytic systems is an ongoing area of research. Recent advancements have focused on creating catalysts that are not only highly effective but also reusable and environmentally friendly.
A variety of innovative catalysts have been explored for dithiane synthesis. These include:
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) : This solid-supported catalyst has proven to be highly efficient for the formation of 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀) : This heteropoly acid is an effective and selective catalyst for thioacetalization, working well even without a solvent. organic-chemistry.org
Tungstate sulfuric acid : This novel catalyst offers an environmentally benign method for the thioacetalization of carbonyl compounds, providing excellent yields and short reaction times under solvent-free conditions. researchgate.net
Yttrium triflate (Y(OTf)₃) and Praseodymium triflate (Pr(OTf)₃) : These rare-earth metal triflates have been used as efficient and recyclable catalysts for the chemoselective protection of aldehydes as dithianes. organic-chemistry.org
Copper bis(dodecyl sulfate) [Cu(DS)₂] : This Lewis acid-surfactant combined catalyst works efficiently in water, offering high chemoselectivity and ease of operation. organic-chemistry.orgscribd.com
Iron catalysts : An iron-catalyzed dithioacetalization of aldehydes has been developed, providing good to excellent yields under mild conditions. organic-chemistry.org
Iodine : A catalytic amount of iodine can effectively promote the formation of thioacetals under mild conditions. organic-chemistry.orgscribd.com
Bismuth salts : Bismuth(III) halides (BiX₃, where X = Cl, Br, I) and bismuth(III) sulfate (B86663) (Bi₂(SO₄)₃) have been shown to be strong catalysts for the formation of S,S-acetals from aldehydes and ketones. researchgate.net
These novel catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, higher yields, greater chemoselectivity, and improved sustainability through catalyst recycling and the use of greener solvents like water or no solvent at all. organic-chemistry.orgresearchgate.netscribd.comresearchgate.net The development of such catalysts is crucial for advancing the utility of dithianes in complex organic syntheses.
Application in Material Science and Polymer Chemistry as a Building Block
While the primary role of 1,3-dithianes has been in organic synthesis as protecting groups and acyl anion equivalents, their unique structural and reactive properties are now being explored for applications in material science and polymer chemistry. researchgate.netnih.govresearchgate.net The incorporation of the dithiane moiety into polymer backbones or as pendant groups can impart specific functionalities and properties to the resulting materials.
One area of investigation is the use of dithiane derivatives in the synthesis of novel polymers. For instance, the radical polymerization of 2-methylene-1,3-dithiane has been shown to produce a polymer with the dithioacetal unit as a key structural component. tandfonline.com This type of polymerization proceeds without ring-opening, preserving the dithiane structure within the polymer chain. tandfonline.com
Furthermore, dithiane derivatives have been utilized as building blocks for coordination polymers. By acting as ligands, 1,3-dithianes can coordinate with metal ions, such as copper(I), to form one-, two-, or three-dimensional networks. acs.org The architecture of these coordination polymers is influenced by the substituents on the dithiane ring and the specific reaction conditions. acs.org
The development of polymers with high refractive indices is another promising application. For example, 2,5-bis(2-thia-3-butenyl)-1,4-dithiane has been used in radical polymerization to create optical polymers with high refractive indices and Abbe numbers, making them suitable for optical applications. tandfonline.com
Table of Dithiane-Based Polymers and Materials
| Dithiane Monomer/Building Block | Polymer/Material Type | Key Properties/Applications | References |
| 2-Methylene-1,3-dithiane | Poly(vinylidene dithioacetal) | Polymer with dithioacetal units in the backbone. | tandfonline.com |
| 1,3-Dithiane (B146892) and its derivatives | Copper(I) Coordination Polymers | Formation of 0D to 3D network structures. | acs.org |
| 2,5-Bis(2-thia-3-butenyl)-1,4-dithiane | Optical Polymer | High refractive index and high Abbe number. | tandfonline.com |
Exploration of Bio-Inspired Synthetic Methodologies
The principles of biosynthesis, which often involve highly selective and efficient enzymatic reactions, are increasingly serving as an inspiration for the development of novel synthetic methodologies. In the context of dithiane chemistry, this involves exploring enzyme-catalyzed reactions or mimicking biological processes to achieve specific transformations.
While direct enzymatic synthesis of 5-methoxy-1,3-dithiane is not widely documented, related bio-inspired approaches are emerging. For instance, the use of biocatalytic systems for the cleavage of thioketals, the reverse reaction of dithiane formation, has been described. researchgate.net Vanadium-dependent haloperoxidase (VHPO) enzymes can be used for the enzymatic bromide recycling in a biocatalytic strategy for the cleavage of thioketals. researchgate.net
Furthermore, the synthesis of natural products often provides a platform for developing and showcasing bio-inspired strategies. The total synthesis of complex natural products frequently utilizes dithiane intermediates, and the synthetic routes can be designed to mimic plausible biosynthetic pathways. uwindsor.carsc.org For example, the synthesis of the fungal germination self-inhibitor, (–)-gloeosporone, involved the coupling of a 2-lithio-1,3-dithiane derivative with a chiral epoxy bromide. uwindsor.ca
The exploration of bio-inspired methodologies for dithiane chemistry is still in its early stages but holds significant promise for developing more sustainable and selective synthetic routes.
Integration with Flow Chemistry and Sustainable Synthesis Practices
The integration of dithiane chemistry with flow chemistry and other sustainable synthesis practices represents a significant step towards greener and more efficient chemical manufacturing. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and potential for automation and scalability.
Anodic oxidation of dithiane carboxylic acids in a flow-through electrochemical cell has been demonstrated as a rapid and mild method to access functionalized orthoesters. acs.org This electrochemical approach is considered a green methodology as it avoids the use of stoichiometric chemical oxidants. acs.org
Sustainable synthesis practices also encompass the use of renewable feedstocks. Dithianes can be prepared from aldehydes, which can, in some cases, be derived from biorenewable resources. For example, 2-propyl-1,3-dithiane (B8640601) can be synthesized from butyraldehyde, a potential fermentation product. rsc.org This dithiane derivative was then used in the total synthesis of the natural product (+)-monocerin. rsc.org
The use of environmentally benign solvents and catalysts is another cornerstone of sustainable chemistry. As discussed in section 6.1, many of the novel catalytic systems for dithiane synthesis are designed to work in water or under solvent-free conditions, minimizing the use of volatile organic compounds. organic-chemistry.orgresearchgate.netscribd.com The development of recyclable catalysts further enhances the sustainability of these processes. organic-chemistry.orgresearchgate.net
Computational Design of Functionalized Dithiane Analogues for Specific Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of the properties and reactivity of new molecules. In the field of dithiane chemistry, computational methods are being employed to design functionalized dithiane analogues with specific and predictable reactivity.
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful computational methods used to study the conformational behavior and stereoelectronic effects of dithiane derivatives. researchgate.net For example, a computational study of 2,5-dimethyl-1,4-dithiane-2,5-diol (B36285) and its analogues investigated the influence of stereoelectronic effects on the stability of different conformers. researchgate.net Such studies provide a deeper understanding of the structure-reactivity relationships in these systems.
Computational methods can also be used to design novel dithiane-based molecules for specific applications. For instance, computational studies have been used to investigate the diradical processes in the dimerization reactions of thiocarbonyl S-methanides derived from dithianes. beilstein-journals.org This knowledge can be applied to the design of new reactions and the synthesis of novel heterocyclic compounds.
The design of functionalized dithianes for use as ligands in coordination chemistry or as monomers in polymer synthesis can also be guided by computational modeling. By predicting the electronic and steric properties of different dithiane analogues, researchers can identify promising candidates for specific material applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3-Dithiane,5-methoxy-(9CI)?
The synthesis of 1,3-dithiane derivatives typically involves cyclization of 1,3-propanedithiol with formaldehyde under acidic conditions . For the 5-methoxy variant, introducing the methoxy group may require selective functionalization post-cyclization or using pre-substituted precursors. Alternative odorless reagents like 3-[1,3]dithian-2-ylidene-pentane-2,4-dione can replace 1,3-propanedithiol to avoid malodorous intermediates . Key parameters include maintaining pressure >30 mm during sublimation to prevent volatility losses and using anhydrous conditions for organometallic reactions .
Basic: How is the carbanion reactivity of 1,3-Dithiane derivatives utilized in C–C bond formation?
Treatment of 1,3-dithiane with strong bases like n-BuLi generates a carbanion at the 2-position, which reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) to form new C–C bonds. After reaction, the dithiane group is removed via oxidative hydrolysis (e.g., HgO/HgCl₂) to yield ketones . This method is critical for masked aldehyde equivalents in multi-step syntheses.
Advanced: What NMR techniques resolve stereochemical ambiguities in substituted 1,3-Dithiane oxides?
Carbon-13 NMR is pivotal for assigning sulfoxide stereochemistry in 1,3-dithiane derivatives. Axial vs. equatorial sulfoxides exhibit distinct shifts: C(2), C(5), and C(6) resonate at higher fields in axial conformers. For example, in 2-substituted 1,3-dithiane-1-oxides, C(6) experiences larger downfield shifts (~5–10 ppm) than C(2) upon oxidation, enabling stereochemical assignments . X-ray crystallography data (bond lengths/angles) corroborate NMR findings, revealing ring deformations in disubstituted derivatives .
Advanced: How does methoxy substitution impact biological activity compared to parent 1,3-Dithiane?
While 1,3-dithiane itself shows mutagenicity in Salmonella TA98/TA100 strains (likely due to sulfur-containing Maillard reaction products) , the 5-methoxy derivative’s effects are less documented. Methoxy groups may alter electron density or steric hindrance, modulating interactions with microbial enzymes. Comparative assays (e.g., Ames tests) under standardized conditions are recommended to evaluate structural-activity relationships.
Basic: What purification strategies ensure high-purity 1,3-Dithiane derivatives?
Sublimation at 0.1 mm pressure for ~2 hours effectively purifies 1,3-dithiane, avoiding thermal decomposition . For methoxy-substituted analogs, chromatographic methods (e.g., silica gel with hexane/EtOAc) may separate polar byproducts. Recrystallization from non-polar solvents (e.g., ether) is advised for crystalline derivatives.
Advanced: How do conformational dynamics influence 1,3-Dithiane’s reactivity in organometallic reactions?
The chair conformation of 1,3-dithiane stabilizes axial carbanions, enhancing nucleophilicity. Ring puckering in 2,2-disubstituted derivatives (e.g., diphenyl-1,3-dithiane) creates twist-boat conformations, altering reaction pathways . Computational modeling (DFT) can predict preferred conformations and guide ligand design for asymmetric catalysis.
Basic: What is the role of 1,3-Dithiane as a protecting group in ketone synthesis?
1,3-Dithiane acts as a thioketal protecting group for aldehydes, enabling sequential alkylation or acylation. After C–C bond formation, oxidative cleavage with Hg²⁺ or Ni²⁺ releases the aldehyde as a ketone . This strategy is invaluable in polyketide and natural product syntheses.
Advanced: Can computational tools predict synthetic pathways for novel 1,3-Dithiane analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
